Technical Whitepaper: Safety Profile, MSDS, and Handling Protocols for 4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid
Technical Whitepaper: Safety Profile, MSDS, and Handling Protocols for 4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid
Executive Summary & Structural Rationale
In modern drug discovery and peptidomimetic synthesis, 4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid (also known as 4-(Boc-amino)tetrahydropyran-2-carboxylic acid) serves as a highly versatile, conformationally restricted building block. The oxane (tetrahydropyran) core functions as a bioisostere for piperidines and cyclohexanes, offering improved aqueous solubility and distinct hydrogen-bonding profiles via the ether oxygen.
The integration of the tert-butoxycarbonyl (Boc) protecting group is a deliberate synthetic choice. It provides vital steric shielding and prevents unwanted nucleophilic attack at the primary amine during downstream amide bond formation at the C2-carboxylic acid. However, the presence of these functional groups dictates specific physicochemical behaviors and safety hazards that must be rigorously managed in the laboratory.
Chemical Identity & Physicochemical Properties
Understanding the foundational properties of this compound is critical for predicting its behavior during synthesis and storage. The compound must be stored sealed in a dry environment at 2–8°C to prevent thermal degradation of the Boc group and moisture-induced hydrolysis[1].
| Property | Value |
| IUPAC Name | 4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid |
| CAS Number | 1779582-40-9[2] |
| Molecular Formula | C₁₁H₁₉NO₅[1] |
| Molecular Weight | 245.27 g/mol [1] |
| Physical State | Solid (Powder) |
| Storage Temperature | 2–8°C, dry and sealed[1] |
Hazard Identification & Toxicology (MSDS Core)
As a Senior Application Scientist, it is imperative to recognize the causality behind a compound's hazard profile. The acidic nature of the carboxylic acid moiety, combined with the lipophilicity provided by the Boc group, allows this molecule to easily penetrate dermal layers and interact with mucosal membranes.
According to regulatory chemical safety databases, 4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid is classified under several GHS hazard categories[2]. Notably, its potential to cause specific target organ toxicity (STOT SE 3) suggests that inhalation of its dust may lead to central nervous system (CNS) depression, manifesting as drowsiness or dizziness[2].
GHS Hazard Classifications
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | Harmful if swallowed, in contact with skin, or inhaled | H302, H312, H332[2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | H315[2] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation | H319[2] |
| Specific Target Organ Toxicity | Category 3 | May cause drowsiness or dizziness | H336[2] |
Mandatory Precautionary Measures: To mitigate these risks, laboratory personnel must adhere to strict handling guidelines:
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P261: Avoid breathing dust/fumes/gas/mist/vapors/spray[1].
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P280: Wear protective gloves/protective clothing/eye protection/face protection[1].
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1].
Experimental Protocol: Safe Handling & Boc-Deprotection Workflow
In synthetic workflows, the Boc group is favored for its orthogonal stability against catalytic hydrogenation and basic conditions. However, its removal requires strongly acidic conditions. The following protocol outlines a self-validating methodology for Boc-deprotection, ensuring high yield while mitigating the hazards associated with the starting material.
Step-by-Step Methodology
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Preparation & Dissolution:
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Action: Suspend 1.0 equivalent of 4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.
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Causality: DCM is chosen because it easily dissolves the Boc-protected starting material without reacting with the highly acidic cleavage reagents.
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Acidic Cleavage:
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Action: Slowly add Trifluoroacetic acid (TFA) to achieve a 20% v/v TFA/DCM solution. Stir at 25°C for 30–60 minutes.
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Causality: The strong acid protonates the Boc carbamate, leading to the formation of a tert-butyl carbocation. This intermediate rapidly decomposes into isobutylene gas and carbon dioxide. The continuous evolution of these gases drives the reaction to completion via Le Chatelier's principle.
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Concentration:
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Action: Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
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Precipitation & Washing:
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Action: Triturate the resulting crude oil with ice-cold diethyl ether.
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Causality: The deprotected 4-aminooxane-2-carboxylic acid (as a TFA salt) is highly polar and will precipitate out of the non-polar ether, while organic impurities and residual TFA remain in solution.
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Self-Validating Checkpoint:
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Action: Isolate the solid via vacuum filtration and dry under high vacuum. Analyze the product via ¹H-NMR (in D₂O or DMSO-d₆).
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Validation: The complete disappearance of the intense singlet at ~1.40 ppm (corresponding to the 9 protons of the tert-butyl group) confirms 100% deprotection. If the peak persists, the cleavage step must be repeated.
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Visualizing the Workflow
Workflow for the acidic Boc-deprotection of 4-{[(Boc)]amino}oxane-2-carboxylic acid.
Emergency Procedures & Spill Management
Because the compound exhibits Acute Toxicity across oral, dermal, and inhalation routes (H302, H312, H332)[2], any spill must be managed with rigorous safety protocols to prevent systemic exposure.
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Spill Cleanup: Do not sweep dry powder, as this generates inhalable dust. Gently cover the spill with damp absorbent paper or use a HEPA-filtered vacuum. Place all contaminated materials into a sealed, labeled chemical waste container.
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Skin Exposure: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. The lipophilic Boc group may facilitate dermal absorption, making rapid decontamination critical.
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Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Given the STOT SE 3 classification (drowsiness/dizziness)[2], monitor the patient for signs of central nervous system depression and seek immediate medical attention.
References
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NextSDS. "4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]
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PubChem. "(4S)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid." National Center for Biotechnology Information. Available at:[Link](Note: Cited for general structural analogy and handling standards of Boc-protected cyclic amino acids).
